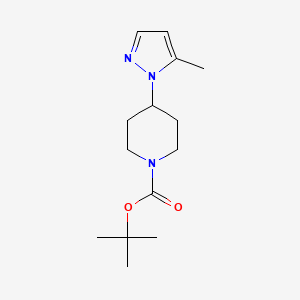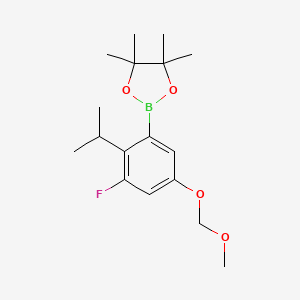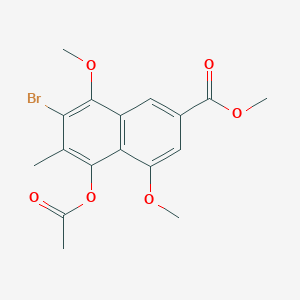
Di-tert-butyl (2-bromopyrimidin-4-yl)iminodicarbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-tert-butyl (2-bromopyrimidin-4-yl)iminodicarbonate is a chemical compound with the molecular formula C14H20BrN3O4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl (2-bromopyrimidin-4-yl)iminodicarbonate typically involves the reaction of 2-bromopyrimidine with di-tert-butyl dicarbonate in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase efficiency and yield.
化学反応の分析
Types of Reactions
Di-tert-butyl (2-bromopyrimidin-4-yl)iminodicarbonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions often involve the use of a base such as potassium carbonate or sodium hydride.
Coupling Reactions: Palladium catalysts are typically used in cross-coupling reactions, with solvents like dimethylformamide or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines would yield aminopyrimidine derivatives, while coupling reactions would produce various biaryl compounds.
科学的研究の応用
Di-tert-butyl (2-bromopyrimidin-4-yl)iminodicarbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of Di-tert-butyl (2-bromopyrimidin-4-yl)iminodicarbonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the iminodicarbonate moiety are key sites for chemical reactivity, allowing the compound to interact with other molecules and form new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
類似化合物との比較
Similar Compounds
Di-tert-butyl (2-bromopyridin-4-yl)iminodicarbonate: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Di-tert-butyl (2-chloropyrimidin-4-yl)iminodicarbonate: Similar but with a chlorine atom instead of a bromine atom.
Di-tert-butyl (2-bromopyrimidin-5-yl)iminodicarbonate: Similar but with the bromine atom at a different position on the pyrimidine ring.
Uniqueness
Di-tert-butyl (2-bromopyrimidin-4-yl)iminodicarbonate is unique due to the specific positioning of the bromine atom and the iminodicarbonate group on the pyrimidine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in chemical synthesis and research.
特性
分子式 |
C14H20BrN3O4 |
|---|---|
分子量 |
374.23 g/mol |
IUPAC名 |
tert-butyl N-(2-bromopyrimidin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C14H20BrN3O4/c1-13(2,3)21-11(19)18(12(20)22-14(4,5)6)9-7-8-16-10(15)17-9/h7-8H,1-6H3 |
InChIキー |
XAMCMNUERUSOEQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C1=NC(=NC=C1)Br)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


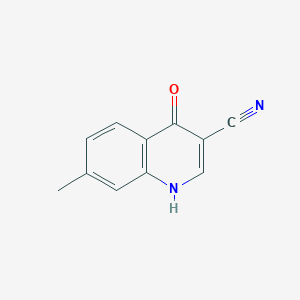

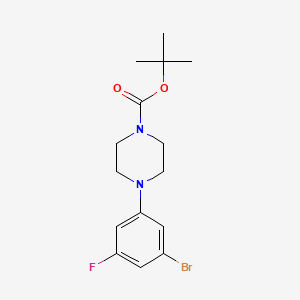
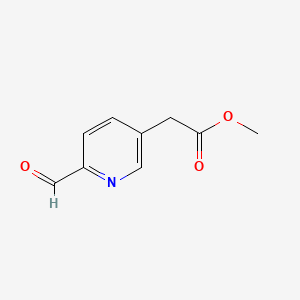
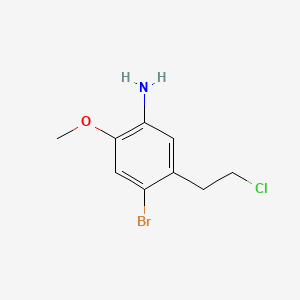
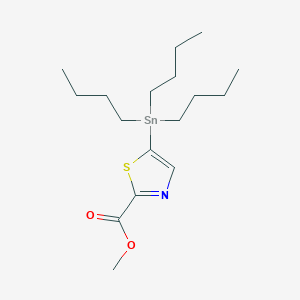

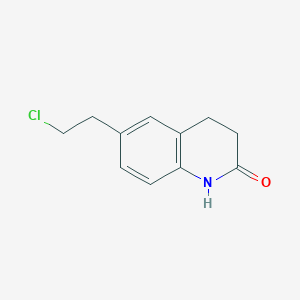
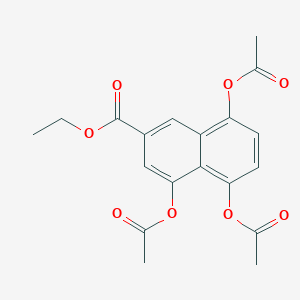
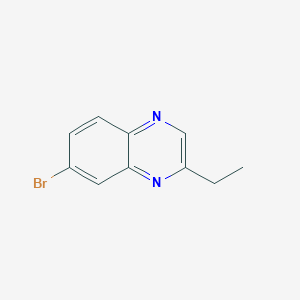
![2,3-Dihydropyrazolo[5,1-b]oxazole-3-methanol](/img/structure/B13926737.png)
